1-(4-fluorophenyl)-5-oxo-N-[(4-phenyloxan-4-yl)methyl]pyrrolidine-3-carboxamide
Description
1-(4-fluorophenyl)-5-oxo-N-[(4-phenyloxan-4-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a fluorophenyl group, and a tetrahydropyran moiety, making it a unique structure for study.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[(4-phenyloxan-4-yl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c24-19-6-8-20(9-7-19)26-15-17(14-21(26)27)22(28)25-16-23(10-12-29-13-11-23)18-4-2-1-3-5-18/h1-9,17H,10-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKQNFPBKZYJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[(4-phenyloxan-4-yl)methyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the tetrahydropyran moiety. Common reagents used in these reactions include fluorobenzene, pyrrolidine, and tetrahydropyran derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-oxo-N-[(4-phenyloxan-4-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents for various diseases.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[(4-phenyloxan-4-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrrolidine ring can interact with polar residues. The tetrahydropyran moiety may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-5-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.
1-(4-bromophenyl)-5-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxamide: Similar structure with a bromine atom instead of fluorine.
1-(4-methylphenyl)-5-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-fluorophenyl)-5-oxo-N-[(4-phenyloxan-4-yl)methyl]pyrrolidine-3-carboxamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents.
Biological Activity
1-(4-fluorophenyl)-5-oxo-N-[(4-phenyloxan-4-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 355.36 g/mol. The structure features a pyrrolidine core substituted with a fluorophenyl group and a phenyloxan moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The fluorophenyl group enhances binding affinity, while the carboxamide functional group may facilitate interactions with active sites on target proteins.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects in cancer cell lines. For instance, studies have shown that related compounds have IC50 values ranging from 0.15 to 0.24 µM against specific tumor cell lines, indicating potent growth inhibition .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Efficacy Description |
|---|---|---|---|
| Compound 32 | SJSA-1 | 0.22 | Moderate growth inhibition |
| Compound 33 | SJSA-1 | 0.15 | Strong growth inhibition |
| Compound 38 | SJSA-1 | 0.24 | Moderate growth inhibition |
In Vivo Studies
In vivo studies have demonstrated the efficacy of related compounds in tumor models. For example, daily administration of a structurally similar compound at doses of 100 mg/kg resulted in significant tumor regression, highlighting the potential therapeutic applications of these compounds .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Case Study on Tumor Growth Inhibition :
- Preclinical Toxicity Assessment :
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically including:
- Cyclization : Formation of the pyrrolidine ring via 1,4-diketone intermediates or amino alcohols under acidic/basic conditions .
- Substitution : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using 4-fluoro-benzyl halides) .
- Coupling : Amide bond formation between the pyrrolidine-3-carboxylic acid derivative and the oxan-4-ylmethyl amine using coupling agents like EDC/HOBt .
Key parameters include solvent choice (DMF, dichloromethane), temperature control (0–80°C), and catalysts (e.g., Lewis acids). Yields are optimized via iterative purification (column chromatography, recrystallization) .
Basic: Which spectroscopic methods are critical for structural characterization?
Answer:
- NMR : H and C NMR confirm substituent positions and stereochemistry, particularly for the fluorophenyl and oxan-4-ylmethyl groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI-MS with <2 ppm error) .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the pyrrolidone ring) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) functionalities .
Advanced: How can contradictory biological activity data between analogs be resolved?
Answer: Contradictions often arise from substituent electronic/steric effects. Methodological approaches include:
- Comparative Assays : Test fluorophenyl vs. chlorophenyl analogs under identical conditions (e.g., enzyme inhibition IC) .
- Computational Modeling : Molecular docking to compare binding affinities with target proteins (e.g., kinases) .
- SAR Analysis : Quantify substituent effects via Hammett plots or 3D-QSAR to isolate structural contributors to activity .
Advanced: How to optimize reaction yields considering steric/electronic effects?
Answer:
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd for coupling), solvents (polar aprotic vs. ethers), and temperatures .
- Steric Mitigation : Use bulky bases (e.g., DBU) to reduce side reactions in amidation steps .
- Electronic Tuning : Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity of the carbonyl carbon, improving coupling efficiency .
Advanced: What challenges arise in computational modeling of its structure-activity relationships?
Answer:
- Conformational Flexibility : The oxan-4-ylmethyl group introduces multiple rotatable bonds, complicating molecular dynamics simulations .
- Solvent Effects : Explicit solvent models (e.g., water, DMSO) are needed to accurately simulate hydrogen bonding with the pyrrolidone carbonyl .
- Target Flexibility : Docking to flexible binding pockets (e.g., GPCRs) requires enhanced sampling techniques (e.g., metadynamics) .
Basic: How to assess purity and stability for pharmacological studies?
Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Stability Testing : Accelerated degradation studies under varied pH (1–13), temperature (40–60°C), and light exposure .
- Thermal Analysis : TGA/DSC to determine decomposition temperatures and polymorphic stability .
Advanced: How to validate target engagement in cellular assays?
Answer:
- CETSA : Cellular Thermal Shift Assay to confirm compound binding to intracellular targets .
- Photoaffinity Labeling : Incorporate azide/alkyne tags for click chemistry-based target identification .
- Kinetic Analysis : Measure time-dependent inhibition (e.g., k/K) to distinguish covalent vs. reversible binding .
Advanced: What strategies address low solubility in aqueous buffers?
Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .
- Co-solvents : Use DMSO (<1%) or cyclodextrin-based formulations for in vitro assays .
- Salt Formation : Prepare hydrochloride or sodium salts to improve crystallinity and dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
